2-[(2-{[4-ETHYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZAMIDE
Overview
Description
2-[(2-{[4-ETHYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZAMIDE is a complex organic compound with a molecular formula of C17H17N5O3S. This compound is notable for its unique structure, which includes a triazole ring, a furan ring, and a benzamide moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Scientific Research Applications
2-[(2-{[4-ETHYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: Preliminary studies suggest it may have therapeutic potential in treating certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-{[4-ETHYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZAMIDE typically involves multiple steps, starting with the formation of the triazole ringThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized use in research. when produced on a larger scale, it involves similar synthetic routes with optimizations for yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2-{[4-ETHYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The reactions mentioned above often require specific conditions, such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of functional groups with new substituents .
Mechanism of Action
The mechanism of action of 2-[(2-{[4-ETHYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZAMIDE involves its interaction with specific molecular targets. The triazole ring is known to bind to certain enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects. The furan ring and benzamide moiety also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-ETHYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
- 2-{[4-ALLYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
- 2-{[4-ALLYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
Uniqueness
What sets 2-[(2-{[4-ETHYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZAMIDE apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
2-[[2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c1-2-22-16(13-8-5-9-25-13)20-21-17(22)26-10-14(23)19-12-7-4-3-6-11(12)15(18)24/h3-9H,2,10H2,1H3,(H2,18,24)(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZYBAVEOIEUOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(=O)N)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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